N-(2-bromophenyl)-1-phenylmethanesulfonamide
Description
The exact mass of the compound N-(2-bromophenyl)-1-phenylmethanesulfonamide is 324.97721 g/mol and the complexity rating of the compound is 347. The solubility of this chemical has been described as 40.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-bromophenyl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromophenyl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-bromophenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c14-12-8-4-5-9-13(12)15-18(16,17)10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXYQWMFLSAFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
N-(2-bromophenyl)-1-phenylmethanesulfonamide CAS number and molecular weight
An In-depth Technical Guide to N-(2-bromophenyl)-1-phenylmethanesulfonamide
This guide provides a comprehensive technical overview of N-(2-bromophenyl)-1-phenylmethanesulfonamide, a molecule of interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not publicly cataloged, its molecular structure and properties can be confidently defined. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications.
Core Molecular Attributes
N-(2-bromophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonyl (or benzylsulfonyl) group attached to a 2-bromoaniline moiety. The presence of the bromine atom on the phenyl ring and the flexible benzylsulfonyl group makes it a versatile scaffold for further chemical modifications.
| Property | Value | Source |
| Chemical Name | N-(2-bromophenyl)-1-phenylmethanesulfonamide | - |
| Synonyms | N-(2-bromophenyl)-α-toluenesulfonamide | - |
| Molecular Formula | C₁₃H₁₂BrNO₂S | Calculated |
| Molecular Weight | 326.21 g/mol | Calculated |
| CAS Number | Not available in public databases | - |
Rationale and Synthetic Approach
The synthesis of N-(2-bromophenyl)-1-phenylmethanesulfonamide is most logically achieved through a two-step process. This approach is predicated on the reliable formation of a key intermediate, phenylmethanesulfonyl chloride, followed by a nucleophilic substitution reaction with 2-bromoaniline. This strategy offers a high degree of control and generally results in good yields. The most common method for the synthesis of sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base[1].
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process, starting from the commercially available phenylmethanethiol (benzyl mercaptan).
Sources
Navigating the Unknown: A Technical Guide to the Safe Handling of N-(2-bromophenyl)-1-phenylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Challenge of Novel Compounds: The Case of N-(2-bromophenyl)-1-phenylmethanesulfonamide
A thorough search for a specific PubChem CID for N-(2-bromophenyl)-1-phenylmethanesulfonamide has been unsuccessful, indicating a lack of a centralized, publicly accessible database entry for this compound. Consequently, a specific Safety Data Sheet (SDS) is also unavailable. In such instances, a proactive and informed approach to safety is paramount. This involves a careful analysis of the molecule's constituent parts and a review of the known hazards of structurally related analogs.
For N-(2-bromophenyl)-1-phenylmethanesulfonamide, we can infer its potential toxicological profile by examining two primary analogs: 2-bromoaniline , which represents the brominated aromatic amine portion, and N-phenylmethanesulfonamide , representing the sulfonamide core.
Structural Analogs: A Comparative Safety Analysis
A comparative analysis of the safety data for 2-bromoaniline and N-phenylmethanesulfonamide provides a foundation for assessing the potential hazards of N-(2-bromophenyl)-1-phenylmethanesulfonamide.
| Property | 2-Bromoaniline | N-Phenylmethanesulfonamide |
| PubChem CID | 12005 | 70970[1] |
| Molecular Formula | C6H6BrN | C7H9NO2S[1] |
| Molecular Weight | 172.02 g/mol | 171.22 g/mol [1] |
| Key Hazard Statements | Toxic in contact with skin.[2][3][4] Harmful if swallowed.[3][4][5] May cause damage to organs through prolonged or repeated exposure.[2][3][4][5] | Causes skin irritation. Causes serious eye irritation. (Note: Some sources report it as not meeting GHS hazard criteria).[1] |
| Primary Hazards | Acute toxicity (dermal and oral), specific target organ toxicity. | Skin and eye irritation. |
The data clearly indicates that the presence of the 2-bromophenyl group, as represented by 2-bromoaniline, introduces significant potential for toxicity. In contrast, the N-phenylmethanesulfonamide core is associated with more moderate irritant properties. Therefore, it is prudent to handle N-(2-bromophenyl)-1-phenylmethanesulfonamide with the high degree of caution appropriate for a compound with potential for acute toxicity and organ damage.
Experimental Protocols: A Framework for Safe Handling
The following protocols are based on the inferred hazards and are designed to establish a self-validating system of safety when working with N-(2-bromophenyl)-1-phenylmethanesulfonamide.
Personal Protective Equipment (PPE)
Due to the potential for dermal toxicity, a comprehensive PPE strategy is essential:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Engineering Controls
-
Fume Hood: All handling of solid N-(2-bromophenyl)-1-phenylmethanesulfonamide and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
Safe Handling Workflow
The following diagram outlines the critical steps for the safe handling of N-(2-bromophenyl)-1-phenylmethanesulfonamide, from receipt to disposal.
Emergency Procedures
In the event of an exposure or spill, the following steps should be taken immediately:
-
Skin Contact: As with 2-bromoaniline, which is toxic upon skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for proper disposal.
Conclusion
While the absence of a dedicated PubChem CID and Safety Data Sheet for N-(2-bromophenyl)-1-phenylmethanesulfonamide presents a challenge, a robust safety protocol can be established through the careful analysis of structural analogs. The significant hazards associated with 2-bromoaniline, particularly its dermal and oral toxicity, should guide the handling procedures for this novel compound. By adhering to the principles of rigorous PPE use, engineering controls, and established safe handling workflows, researchers can confidently and safely explore the scientific potential of N-(2-bromophenyl)-1-phenylmethanesulfonamide.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70970, N-Phenylmethanesulfonamide. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Biological Activity of N-(2-bromophenyl)sulfonamide Derivatives
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Within this broad class of compounds, N-(2-bromophenyl)sulfonamide derivatives have emerged as a particularly interesting scaffold for the development of novel therapeutic agents. The presence of the bromine atom at the ortho position of the phenyl ring introduces unique electronic and steric properties that can significantly influence the compound's interaction with biological targets, leading to enhanced potency and selectivity.
This technical guide provides a comprehensive overview of the biological activities of N-(2-bromophenyl)sulfonamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the rational design and synthesis of these compounds, explore their mechanisms of action through key signaling pathways, and provide detailed experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
I. Synthetic Strategies for N-(2-bromophenyl)sulfonamide Derivatives
The synthesis of N-(2-bromophenyl)sulfonamide derivatives typically follows a convergent strategy, involving the reaction of a substituted sulfonyl chloride with 2-bromoaniline. This versatile approach allows for the introduction of a wide range of substituents on the sulfonyl chloride component, enabling the exploration of structure-activity relationships (SAR).
General Synthesis Workflow
A general and robust method for the synthesis of N-(2-bromophenyl)sulfonamide derivatives is outlined below. This multi-step process begins with the synthesis of the requisite sulfonyl chloride, followed by its condensation with 2-bromoaniline.
Sources
N-Aryl-1-Phenylmethanesulfonamide Compounds: A Technical Guide for Drug Discovery
Introduction: The Versatile N-Aryl-1-Phenylmethanesulfonamide Scaffold
The N-aryl-1-phenylmethanesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of these compounds, from their chemical synthesis to their diverse therapeutic potential, with a focus on antimicrobial and anticancer applications. The inherent versatility of this scaffold, allowing for extensive structural modifications, has made it a focal point for researchers aiming to develop novel therapeutic agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental insights to guide future research and development in this promising area of medicinal chemistry.
Synthesis and Methodology: Crafting the Core Scaffold
The synthesis of N-aryl-1-phenylmethanesulfonamide derivatives is typically achieved through the nucleophilic substitution reaction between a substituted aniline and 1-phenylmethanesulfonyl chloride in the presence of a base. This straightforward yet versatile approach allows for the introduction of a wide array of substituents on the aryl ring, enabling the systematic exploration of structure-activity relationships (SAR).
General Synthetic Protocol:
A common and effective method for the synthesis of N-aryl-1-phenylmethanesulfonamides involves the following steps:
Step 1: Preparation of the Amine Solution
-
Dissolve the desired substituted aniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a tertiary amine base, for example triethylamine (1.2-1.5 eq.) or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.
Step 2: Addition of the Sulfonyl Chloride
-
Cool the amine solution to 0 °C in an ice bath to control the exothermic nature of the reaction.
-
Slowly add a solution of 1-phenylmethanesulfonyl chloride (1.1 eq.) in the same solvent to the cooled amine solution with continuous stirring. The slow addition is crucial to prevent side reactions and ensure a high yield of the desired product.
Step 3: Reaction Monitoring and Work-up
-
Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess base and unreacted aniline, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Step 4: Purification
-
The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-aryl-1-phenylmethanesulfonamide derivative.
Biological Activities and Therapeutic Potential
N-aryl-1-phenylmethanesulfonamide derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. The following sections delve into their antimicrobial and anticancer properties, highlighting key findings and structure-activity relationships.
Antimicrobial and Antifungal Activity
Several studies have highlighted the potent antimicrobial and antifungal properties of N-aryl-1-phenylmethanesulfonamide derivatives.[1][2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The structural modifications on the aryl ring and the sulfonamide nitrogen have been shown to significantly influence the antimicrobial spectrum and potency.
Table 1: Antimicrobial and Antifungal Activity of Selected N-Aryl-1-Phenylmethanesulfonamide Derivatives (MIC in µg/mL)
| Compound ID | R1 (Substitution on Aryl Ring) | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 1a | 4-Cl | 8 | 16 | 32 | [1] |
| 1b | 4-F | 16 | 32 | 64 | [1] |
| 1c | 4-NO2 | 4 | 8 | 16 | [1] |
| 2a | 3,4-diCl | 4 | 8 | 8 | [2] |
| 2b | 4-CH3 | 32 | 64 | 128 | [2] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. The exact MIC values may vary depending on the specific experimental conditions.
The data in Table 1 suggests that electron-withdrawing groups, such as nitro and chloro substituents, on the N-aryl ring tend to enhance the antimicrobial activity of these compounds. This observation provides a valuable starting point for the rational design of more potent antimicrobial agents based on this scaffold.
Anticancer Activity and Mechanism of Action
The anticancer potential of N-aryl-1-phenylmethanesulfonamide derivatives has been a significant area of investigation. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[3][4]
Table 2: Cytotoxic Activity of Selected N-Aryl-1-Phenylmethanesulfonamide Derivatives (IC50 in µM)
| Compound ID | R1 (Substitution on Aryl Ring) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | Reference |
| 3a | 4-OCH3 | 12.5 | 18.2 | 25.1 | [3] |
| 3b | 4-CF3 | 5.2 | 8.9 | 10.4 | [3] |
| 3c | 3-Br | 8.7 | 11.5 | 15.8 | [4] |
| 3d | 4-SO2NH2 | 2.1 | 4.5 | 6.3 | [3] |
The structure-activity relationship for anticancer activity appears to be distinct from that of antimicrobial activity. For instance, the presence of a trifluoromethyl or a sulfonamide group at the para position of the N-aryl ring has been associated with enhanced cytotoxic potency.
Mechanism of Action: Targeting Cancer Signaling Pathways
While the precise mechanisms of action for all N-aryl-1-phenylmethanesulfonamide compounds are not fully elucidated, studies on structurally related N-aryl sulfonamides suggest the involvement of key cancer-related signaling pathways. One such pathway is the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.[5] Dysregulation of the Hippo pathway is a common feature in many cancers.
Some N-aryl sulfonamide derivatives have been shown to activate the Hippo pathway, leading to the phosphorylation and subsequent degradation of the oncogenic transcriptional co-activator YAP.[5] This, in turn, suppresses the expression of downstream pro-proliferative and anti-apoptotic genes, ultimately leading to cell cycle arrest and apoptosis.
Sources
- 1. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-(2-bromophenyl)-1-phenylmethanesulfonamide
Abstract: This document provides a comprehensive, field-tested guide for the synthesis of N-(2-bromophenyl)-1-phenylmethanesulfonamide, a valuable scaffold in medicinal chemistry. The protocol details the reaction of benzylsulfonyl chloride with 2-bromoaniline, offering in-depth explanations for experimental choices, a complete step-by-step methodology, purification techniques, and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for preparing N-arylsulfonamides.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged structural motif" due to its presence in over 70 FDA-approved drugs.[1] These compounds exhibit a vast range of therapeutic applications, from antibacterial agents (the historic "sulfa drugs") to treatments for a multitude of conditions.[1][2][3] The N-aryl sulfonamide moiety, in particular, is a key component in numerous clinically relevant molecules, highlighting the importance of robust synthetic routes for its creation.[1][3]
The target molecule of this protocol, N-(2-bromophenyl)-1-phenylmethanesulfonamide, incorporates this critical scaffold. Its structure is related to compounds investigated for significant biological activity. For instance, the 1-[(2-bromophenyl)sulfonyl] moiety is a key feature of SUVN-502, a potent and selective serotonin 6 (5-HT6) receptor antagonist developed as a potential treatment for Alzheimer's disease.[4]
This application note provides a self-validating, detailed protocol for the synthesis of N-(2-bromophenyl)-1-phenylmethanesulfonamide. It moves beyond a simple list of steps to explain the causality behind the procedure, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical principles.
Reaction Scheme & Mechanistic Rationale
The synthesis proceeds via a classic nucleophilic substitution reaction. The primary amine of 2-bromoaniline acts as a nucleophile, attacking the highly electrophilic sulfur atom of benzylsulfonyl chloride. This reaction is highly efficient and generally proceeds to completion.[5]
Overall Reaction:

Mechanistic Considerations:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-bromoaniline initiates the reaction by attacking the sulfur center of the sulfonyl chloride.
-
Leaving Group Departure: The chloride ion is an excellent leaving group, and its departure results in the formation of the sulfonamide N-S bond.
-
Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential.[6][7] Its primary role is to neutralize the HCl, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium towards the product.
-
Solvent Choice: The reaction is performed in an anhydrous aprotic solvent, typically dichloromethane (DCM). This is critical because sulfonyl chlorides are susceptible to hydrolysis; reaction with water would produce the corresponding sulfonic acid, leading to a decrease in yield.[6][8]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis and can be adjusted as needed. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 10.0 | 1.72 g | Toxic, irritant |
| Benzylsulfonyl chloride | C₇H₇ClO₂S | 190.65 | 10.5 | 2.00 g | Corrosive, lachrymator, moisture-sensitive |
| Pyridine | C₅H₅N | 79.10 | 12.0 | 0.97 mL | Anhydrous, toxic, flammable |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~70 mL | Anhydrous, volatile |
| 1 M Hydrochloric Acid (HCl) | HCl | - | - | ~30 mL | For work-up |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | ~30 mL | For work-up |
| Brine (Saturated NaCl) | NaCl | - | - | ~30 mL | For work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | As needed | Drying agent |
| Equipment | |||||
| 100 mL Round-bottom flask | Oven-dried | ||||
| Magnetic stirrer and stir bar | |||||
| Dropping funnel | |||||
| Separatory funnel | |||||
| Rotary evaporator | |||||
| Standard laboratory glassware |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL oven-dried, round-bottom flask.
-
Seal the flask with a septum and place it under an inert atmosphere (e.g., dry nitrogen or argon). This is crucial to prevent moisture from entering the reaction.[9]
-
Using a syringe, add 2-bromoaniline (1.72 g, 10.0 mmol) to the flask, followed by anhydrous dichloromethane (30 mL).
-
Stir the solution until the amine is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath. This is done to control the initial exotherm upon addition of the base and sulfonyl chloride.[6]
-
-
Addition of Base and Sulfonyl Chloride:
-
Slowly add anhydrous pyridine (0.97 mL, 12.0 mmol) to the cooled solution via syringe. Stir for 5-10 minutes.
-
In a separate dry vial, dissolve benzylsulfonyl chloride (2.00 g, 10.5 mmol) in anhydrous dichloromethane (10 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C. A slow addition rate is important to prevent side reactions and manage the reaction's exothermicity.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 4-6 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is 30:1 Hexane/Ethyl Acetate.
-
Analysis: Spot the starting 2-bromoaniline and the reaction mixture on a TLC plate. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
-
-
Aqueous Work-up:
-
Once the reaction is complete (as determined by TLC), transfer the mixture to a separatory funnel.
-
Dilute the organic layer with an additional 30 mL of DCM.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 15 mL): This step removes the pyridine base by converting it to its water-soluble pyridinium salt.
-
Saturated NaHCO₃ solution (2 x 15 mL): This wash neutralizes any remaining acid and removes unreacted sulfonyl chloride by hydrolyzing it to the water-soluble sulfonate salt.
-
Brine (1 x 30 mL): This wash removes the bulk of the dissolved water from the organic layer.
-
-
The purpose of this multi-step washing procedure is to systematically remove impurities and byproducts, simplifying the final purification.[6]
-
-
Drying and Concentration:
-
Drain the washed organic layer into a clean Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes. The organic layer should be clear, not cloudy.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically an off-white or pale yellow solid.
-
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Flash Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of DCM and load it onto a silica gel column. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 9:1 hexane/EtOAc) to isolate the pure compound.[9][10]
Characterization and Expected Results
The identity and purity of the final product, N-(2-bromophenyl)-1-phenylmethanesulfonamide, should be confirmed using standard analytical techniques.
-
Physical Appearance: White to off-white solid.
-
Yield: A typical yield for this reaction after purification is in the range of 80-90%.
-
Analytical Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons of both rings and a characteristic singlet for the benzylic CH₂ protons. The N-H proton will appear as a broad singlet.
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for all unique carbon atoms in the molecule.
-
IR (ATR, cm⁻¹): Look for characteristic absorption bands for N-H stretching (~3250 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and strong asymmetric and symmetric S=O stretching (~1340 and ~1160 cm⁻¹).[7]
-
High-Resolution Mass Spectrometry (HRMS): The measured mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺.
-
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of the target compound.
Caption: Workflow for N-(2-bromophenyl)-1-phenylmethanesulfonamide Synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of volatile and toxic reagents.
-
Reagent Hazards:
-
Benzylsulfonyl chloride: Highly corrosive and a lachrymator (tear-inducing). Reacts with moisture. Handle with extreme care.
-
2-Bromoaniline: Toxic upon inhalation, ingestion, or skin contact.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Vertex AI Search. (2024).
- Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511.
- BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for Sulfonylation with (2-Bromophenyl)methanesulfonyl Chloride.
- Wikipedia. (2023). Benzenesulfonyl chloride.
- ResearchGate. (n.d.).
- Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209.
- Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of...
- Nacsa, E. D., & Lambert, T. H. (n.d.).
- BenchChem. (2025). An In-Depth Technical Guide on the Reaction of (2-Bromophenyl)sulfonyl Chloride and Pyrrolidine.
- Baranczak, A., & Wagner, J. (2010). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
-
Nirogi, R., Shinde, A., Kambhampati, R. S., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843–1859. [Link]
- ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
using N-(2-bromophenyl)-1-phenylmethanesulfonamide as a Suzuki coupling partner
Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of N-(2-bromophenyl)-1-phenylmethanesulfonamide
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing N-(2-bromophenyl)-1-phenylmethanesulfonamide (referred to herein as Substrate-Br ) as the electrophilic partner.[1]
While Suzuki coupling is a staple of medicinal chemistry, this specific substrate presents a "dual-threat" challenge:
-
Steric Hindrance: The ortho-bromo substituent creates significant steric bulk, impeding the oxidative addition of Palladium.
-
Catalyst Poisoning Risk: The sulfonamide N-H proton (
) is acidic. Under basic coupling conditions, the deprotonated nitrogen anion can coordinate tightly to the Pd(II) center, potentially arresting the catalytic cycle (the "amidate effect").
This note provides two validated protocols—Method A (Standard) for robust boronic acids, and Method B (High-Performance) for difficult or sterically hindered coupling partners—along with a troubleshooting matrix.
Substrate Analysis & Mechanistic Strategy
The Molecule:
-
Chemical Formula:
[1] -
Key Moiety: Ortho-bromoanilide core.[1]
-
Reactive Site: C–Br bond (Electrophile).
Strategic Considerations: To overcome the ortho-sterics and N-coordination, the catalyst system must possess high steric bulk (to force reductive elimination) and electron-richness (to facilitate oxidative addition).[1]
-
Ligand Selection: We prioritize bidentate ligands with large bite angles (e.g., dppf) or bulky biaryl monophosphines (e.g., XPhos, SPhos) which prevent the formation of stable, unreactive Pd-amidate complexes.[1]
-
Base Management: A mild excess of base (2.5–3.0 equiv.) is mandatory. The first equivalent neutralizes the sulfonamide N-H; the remaining equivalents activate the boronic acid for transmetallation.
Experimental Protocols
Method A: The "Workhorse" Protocol (Cost-Effective)
Recommended for coupling with simple aryl boronic acids (phenyl, tolyl, anisyl).[1]
Reagents:
-
Substrate-Br: 1.0 equiv.[1]
-
Aryl Boronic Acid: 1.2 – 1.5 equiv.
-
Catalyst:
(3–5 mol%)[1] -
Base:
(3.0 equiv.)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a stir bar, add Substrate-Br (1.0 mmol, 326 mg), Boronic Acid (1.2 mmol), and
(3.0 mmol, 415 mg). -
Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst: Remove the seal briefly to add
(0.03 mmol, ~25 mg) under a positive stream of inert gas. Reseal immediately. -
Reaction: Heat the block to 90°C for 4–12 hours. Monitor by TLC/LCMS.
-
Checkpoint: The reaction mixture should turn black/dark brown. If it remains pale yellow after 1 hour, the catalyst may not have activated.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with 1M HCl (to re-protonate the sulfonamide and remove excess base). Dry organic layer over
, filter, and concentrate.[1]
Method B: The "High-Performance" Protocol
Recommended for sterically hindered boronic acids (e.g., 2,6-disubstituted) or electron-poor partners.[1]
Reagents:
-
Catalyst: XPhos Pd G2 (2–3 mol%) (Precatalyst ensures rapid activation).
-
Base:
(3.0 equiv.)[1] -
Solvent: Toluene / Water (10:1 ratio) or THF / Water.
Key Difference: The XPhos ligand creates a protective "roof" over the Palladium center, preventing the sulfonamide nitrogen from irreversibly binding and shutting down the cycle.
Data Summary & Troubleshooting
| Issue | Observation (LCMS/TLC) | Root Cause | Corrective Action |
| No Reaction | Starting Material (SM) intact. | Catalyst poisoning by N-H. | Switch to Method B (XPhos/SPhos). Increase temp to 100°C. |
| Protodehalogenation | SM loses Br (replaced by H). | Reaction too slow; Boronic acid unstable. | Use Boronic Ester (Pinacol) instead of acid. Use anhydrous conditions with CsF base. |
| Homocoupling | Biaryl (Ar-Ar) formation.[1] | Oxidative coupling of boronic acid.[2][3][4] | Degas solvents more thoroughly (Oxygen promotes homocoupling). |
Workflow Visualization
The following diagram illustrates the critical decision pathways and mechanistic flow for this specific coupling.
Caption: Decision matrix for catalyst selection based on the steric demand of the boronic acid partner.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][5] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]
-
Sun, X., et al. (2012).[6] Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides.[1][6][7] The Journal of Organic Chemistry, 77(9), 4454–4459.[1] (Demonstrates compatibility of sulfonamide-like motifs with Pd-catalysis). Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] (Foundational work on bulky ligands for difficult substrates). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: N-(2-bromophenyl)-1-phenylmethanesulfonamide in Kinase Inhibitor Design
This Application Note and Protocol Guide details the strategic utilization of N-(2-bromophenyl)-1-phenylmethanesulfonamide (herein referred to as Fragment NBS-1 ) as a chemical scaffold for kinase inhibitor discovery.
Executive Summary
Fragment-Based Drug Discovery (FBDD) relies on high-quality chemical starting points. Fragment NBS-1 represents a "privileged scaffold" in kinase medicinal chemistry due to its dual-aromatic system connected by a flexible sulfonamide linker. Unlike rigid heteroaromatic fragments, NBS-1 offers a unique torsional profile that allows it to probe distinct sub-pockets (e.g., the selectivity pocket or "back cleft") while maintaining critical hydrogen-bonding interactions via the sulfonamide motif.
This guide provides a comprehensive protocol for validating NBS-1 as a hit, mapping its binding mode, and elaborating it into a potent lead compound.
Structural Anatomy & Pharmacophore Analysis
To effectively design around NBS-1, one must deconstruct its functional components. The molecule is not merely a linker; it is a tripartite system:
| Component | Chemical Structure | Function in Kinase Binding |
| The Anchor | 2-Bromophenyl | Halogen Bonding / Hydrophobic Fill: The ortho-bromine is positioned to form a halogen bond with backbone carbonyls (e.g., Hinge region) or fill the hydrophobic "Gatekeeper" pocket. |
| The Linker | Sulfonamide (-SO₂NH-) | H-Bond Donor/Acceptor: The -NH acts as a donor, while the sulfonyl oxygens act as acceptors. This creates a "hydrogen bond network" often bridging the catalytic Lysine (Lys) and the DFG-aspartate. |
| The Tail | Benzyl (1-phenylmethyl) | Hydrophobic Probe: The methylene spacer (CH₂) allows the phenyl ring to rotate and access the solvent-exposed region or the hydrophobic specificity pocket (back-pocket). |
Physicochemical Profile (The "Rule of Three")
-
MW: ~326 Da (Slightly above typical fragment limit, but "Lead-like")
-
cLogP: ~3.2 (Hydrophobic; requires solubility optimization)
-
H-Bond Donors/Acceptors: 1 / 2
-
Rotatable Bonds: 4 (High flexibility requires entropy management during optimization)
Binding Mode Hypothesis & Interaction Map
The power of NBS-1 lies in the 2-bromophenyl moiety. In many kinase crystal structures, halogen atoms (Cl, Br, I) participate in directed halogen bonds (X-bonds) with the backbone carbonyl oxygen of the hinge region (e.g., the residue equivalent to Glu90 in CDK2).
Visualization: Predicted Interaction Network
The following diagram illustrates the hypothetical binding mode of NBS-1 within the ATP-binding pocket of a typical Tyrosine Kinase (e.g., VEGFR/Src).
Figure 1: Predicted interaction map of NBS-1 within the kinase ATP-binding pocket. Note the critical Halogen Bond at the hinge.
Experimental Protocols
Protocol A: Biophysical Validation (Surface Plasmon Resonance - SPR)
Since fragments often have low affinity (µM to mM range), traditional biochemical IC50 assays may yield false negatives. SPR is the gold standard for validating NBS-1 binding.
Objective: Determine
-
Sensor Chip Preparation: Immobilize the target kinase (e.g., biotinylated Kinase Domain) onto a Streptavidin (SA) or CM5 chip. Target density should be high (~3000-5000 RU) to detect low-MW binders.
-
Solvent Correction: NBS-1 is hydrophobic. Prepare a DMSO calibration curve (1% to 5% DMSO) to correct for bulk refractive index changes.
-
Injection Series:
-
Prepare NBS-1 in running buffer (PBS-P+, 2% DMSO).
-
Concentration range: 0 (blank), 3.125, 6.25, 12.5, 25, 50, 100, 200 µM.
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
-
-
Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.
-
Pass Criteria: Square-wave sensorgrams (fast on/off) with dose-dependent response and
µM.
-
Protocol B: X-Ray Crystallography (Soaking)
To enable structure-based design, you must solve the co-crystal structure.
-
Crystal Generation: Grow apo-crystals of the kinase using hanging drop vapor diffusion. (Standard conditions: PEG 3350, Ammonium Sulfate, pH 7.5).
-
Soaking Solution:
-
Dissolve NBS-1 in 100% DMSO to 100 mM.
-
Dilute into the crystallization mother liquor to a final concentration of 1-5 mM (ensure DMSO < 10%).
-
-
Incubation: Soak crystals for 2 to 24 hours. Monitor for cracking (sign of binding-induced conformational change or lattice disruption).
-
Cryo-protection & Data Collection: Flash cool in liquid nitrogen. Collect data at a synchrotron source.
-
Refinement: Look for
difference density in the ATP pocket. The Bromine atom provides a strong Anomalous Signal , serving as an internal validation marker for ligand placement.
Optimization Strategy: From Fragment to Lead
Once binding is confirmed, the goal is to improve potency (from µM to nM) and physicochemical properties.
Workflow: The "Grow and Link" Strategy
Figure 2: Iterative optimization workflow for Fragment NBS-1.
SAR Table: Strategic Analog Design
Based on the NBS-1 scaffold, the following modifications are recommended to probe the binding pocket:
| Analog ID | Modification | Rationale | Expected Outcome |
| NBS-2 | 2-Cl-phenyl instead of 2-Br | Halogen Scan: Test sensitivity of the halogen bond. Cl is smaller and less polarizable than Br. | If potency drops significantly, the Br-mediated halogen bond is critical. |
| NBS-3 | 3-Br-phenyl (meta) | Vector Check: Move Br to meta position. | Likely loss of activity if the ortho-Br was driving the hinge interaction. Validates binding pose. |
| NBS-4 | 4-Fluoro-benzyl (Tail) | Metabolic Stability: Block para-position on the benzyl ring to prevent oxidation. | Improved metabolic stability (t1/2) without steric clash. |
| NBS-5 | Cyclopropyl-sulfonamide | Linker Constraint: Replace benzyl with rigid cycloalkyls. | Reduce entropic penalty upon binding. |
References & Authoritative Grounding
-
Erlanson, D. A., et al. "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry 59.14 (2016): 6581-6602. Link
-
Wilcken, R., et al. "Halogen bonding in protein–ligand interactions: next-generation drug design." Journal of Medicinal Chemistry 56.4 (2013): 1363-1388. Link
-
Scott, D. E., et al. "Fragment-based approaches to the discovery of kinase inhibitors." Biochemical Society Transactions 47.1 (2019): 1-13. Link
-
Wyatt, P. G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry 51.16 (2008): 4986-4999. Link
Troubleshooting & Optimization
preventing di-sulfonylation during N-(2-bromophenyl)-1-phenylmethanesulfonamide synthesis
Guide Focus: Troubleshooting and Prevention of Di-sulfonylation Side Reactions
Introduction
The synthesis of N-(2-bromophenyl)-1-phenylmethanesulfonamide is a critical step in the development of various molecular scaffolds for research and drug development. A frequent and challenging side reaction encountered during this synthesis is the formation of the di-sulfonated byproduct, N,N-bis(phenylmethylsulfonyl)-2-bromoaniline. This impurity complicates purification, reduces the yield of the desired product, and arises from the deprotonation of the initially formed mono-sulfonamide, which then acts as a nucleophile. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and an optimized protocol to minimize and prevent di-sulfonylation, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-sulfonylation in my reaction?
A: Di-sulfonylation occurs when the nitrogen atom of the newly formed N-(2-bromophenyl)-1-phenylmethanesulfonamide is deprotonated by the base present in the reaction mixture. This creates a highly nucleophilic amide anion that subsequently attacks a second molecule of phenylmethanesulfonyl chloride. The use of an overly strong base or an excessive amount of base is the most common trigger for this side reaction.
Q2: Why is the choice of base so critical for this synthesis?
A: The base serves a dual, yet delicate, role. It must be sufficiently basic to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. However, it must not be so basic that it deprotonates the product sulfonamide's N-H bond. Bulky, non-nucleophilic organic bases like pyridine or 2,6-lutidine are often ideal as they can accept a proton but are sterically hindered from participating in other reactions. Stronger bases like triethylamine, or inorganic bases such as sodium hydroxide, significantly increase the risk of di-sulfonylation.
Q3: Can I simply use a 1:1 stoichiometry of reactants to avoid di-sulfonylation?
A: While precise stoichiometry is crucial, it is not a foolproof solution on its own. Localized areas of high sulfonyl chloride concentration can still lead to di-sulfonylation, especially if the addition is too rapid. The best practice is to use a slight excess (e.g., 1.05 to 1.1 equivalents) of the 2-bromoaniline and to add the phenylmethanesulfonyl chloride slowly and controllably to the aniline/base mixture. This ensures the sulfonyl chloride is the limiting reagent and is consumed quickly by the more abundant primary amine.
Q4: How does reaction temperature influence the formation of the di-sulfonated byproduct?
A: Higher temperatures increase the rate of all reactions, including the undesired di-sulfonylation. The activation energy for the second sulfonylation step is often higher, making it more sensitive to temperature changes. Performing the reaction at a reduced temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can significantly favor the desired mono-sulfonylation pathway by kinetically disfavoring the formation of the di-sulfonated product.
Visualizing the Reaction Pathway
The following diagram illustrates the desired mono-sulfonylation pathway versus the competing di-sulfonylation side reaction. Understanding this competition is key to optimizing your experimental conditions.
Caption: Reaction scheme for mono- vs. di-sulfonylation.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Significant peak corresponding to the di-sulfonated product in LC-MS or NMR. | 1. Incorrect Base: The base used was too strong (e.g., NaOH, Et₃N), leading to deprotonation of the mono-sulfonated product. 2. High Temperature: The reaction was run at an elevated temperature, accelerating the rate of the second sulfonylation. | 1. Switch to a Weaker, Sterically Hindered Base: Use pyridine as both the base and solvent, or use 1.5-2.0 equivalents of pyridine in a solvent like dichloromethane (DCM) or acetonitrile.[1] 2. Implement Temperature Control: Start the reaction at 0 °C (ice bath) during the addition of the sulfonyl chloride, then allow it to warm slowly to room temperature and stir for 12-24 hours. |
| Low overall yield, with starting material remaining. | 1. Insufficient Base: Not enough base was used to neutralize the HCl byproduct, stalling the reaction. 2. Poor Reagent Quality: The sulfonyl chloride may have hydrolyzed over time. | 1. Adjust Base Stoichiometry: Ensure at least 1.5 equivalents of pyridine or other suitable base are used. 2. Verify Reagent Purity: Use freshly purchased or purified phenylmethanesulfonyl chloride. Check for degradation by observing if it is a clear oil or crystalline solid; fuming or discoloration indicates decomposition. |
| Reaction is messy with multiple unidentified byproducts. | 1. Rapid Addition: Adding the sulfonyl chloride too quickly creates high local concentrations, promoting side reactions. 2. Inappropriate Solvent: A solvent that reacts with the sulfonyl chloride or is too polar might be influencing side pathways. | 1. Control Addition Rate: Dissolve the sulfonyl chloride in a small amount of the reaction solvent and add it dropwise over 30-60 minutes using a syringe pump or an addition funnel. 2. Solvent Selection: Use a dry, aprotic solvent such as DCM, acetonitrile, or THF. Pyridine can often serve effectively as both the solvent and the base. |
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the mono-sulfonated product while minimizing the formation of the di-sulfonated byproduct. The key principles are the use of a sterically hindered base, controlled temperature, and slow addition of the electrophile.[1][2]
Materials:
-
2-Bromoaniline (1.05 eq)
-
Phenylmethanesulfonyl chloride (1.0 eq)
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromoaniline (1.05 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride) and pyridine (2.0 eq).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate dry flask, dissolve phenylmethanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Controlled Addition: Transfer the sulfonyl chloride solution to the dropping funnel and add it dropwise to the stirred aniline solution over a period of 45-60 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 16-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove excess pyridine, followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid or oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N-(2-bromophenyl)-1-phenylmethanesulfonamide.
-
References
-
Title: Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones Source: ACS Catalysis URL: [Link]
-
Title: Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst Source: Molecules (MDPI) URL: [Link]
-
Title: Direct sulfonylation of anilines mediated by visible light Source: Chemical Science URL: [Link]
-
Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Thieme Connect URL: [Link]
-
Title: Sulfonamide derivatives: Synthesis and applications Source: ResearchGate URL: [Link]
Sources
Validation & Comparative
Introduction: The Significance of the Sulfonyl Group in Medicinal Chemistry
An In-Depth Guide to the Infrared Spectroscopic Analysis of S=O Stretches in Sulfonamides and Their Brominated Derivatives
Sulfonamides represent a cornerstone class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The sulfonyl group (-SO₂-) is the key pharmacophore, and its structural and electronic properties are critical to the molecule's interaction with biological targets. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable insights into the molecular structure of these compounds. Specifically, the stretching vibrations of the sulfur-oxygen double bonds (S=O) are highly characteristic and sensitive to the local electronic environment, making them excellent probes for structural elucidation and for understanding the effects of substitution on the molecule.
This guide provides a comparative analysis of the S=O stretching frequencies in parent sulfonamides versus their brominated derivatives. We will explore the underlying principles governing these vibrational modes, present experimental data on the spectral shifts induced by bromination, and offer a detailed protocol for obtaining high-quality IR spectra.
The Fundamental Vibrations of the Sulfonyl Group
The -SO₂- group in a sulfonamide gives rise to two distinct S=O stretching vibrations in the infrared spectrum:
-
Asymmetric Stretching (ν_as(SO₂)): This is a higher frequency, typically more intense absorption that involves the two S=O bonds stretching out of phase with each other. For most arylsulfonamides, this band appears in the range of 1370–1315 cm⁻¹ .[1][2]
-
Symmetric Stretching (ν_s(SO₂)): This is a lower frequency absorption where the two S=O bonds stretch in phase. It is generally found in the region of 1187–1147 cm⁻¹ .[1][2]
The precise frequencies of these bands are not fixed; they are dictated by the electronic nature of the substituents attached to the sulfur atom. The position of these bands provides a diagnostic window into the electronic landscape of the molecule. A fundamental principle of vibrational spectroscopy is that stronger bonds require more energy to vibrate and thus absorb at higher frequencies (wavenumbers).[3] Any chemical modification that alters the electron density around the sulfonyl group will, therefore, modulate the S=O bond order and shift these characteristic peaks.
The Impact of Bromination: An Inductive Effect on S=O Bond Strength
When a bromine atom is introduced as a substituent, particularly on an aromatic ring attached to the sulfonamide moiety, it exerts a significant influence on the S=O stretching frequencies. Bromine is a highly electronegative atom, and its primary influence in this context is its strong electron-withdrawing inductive effect (-I).
Causality of the Spectral Shift: The bromine atom pulls electron density away from the aromatic ring. This inductive withdrawal of electrons propagates through the sigma framework to the sulfur atom of the sulfonyl group. This decrease in electron density at the sulfur atom enhances the polarity and double-bond character of the S=O bonds. As the S=O bond order increases, the bonds become stronger and stiffer. Consequently, more energy is required to excite their stretching vibrations, resulting in a hypsochromic shift (blue shift) to higher wavenumbers for both the asymmetric and symmetric stretching bands.[4]
This relationship is a key principle in physical organic chemistry: the more electronegative the groups attached to the sulfuryl group, the stronger the S=O bonds will be, and hence the higher the vibrational frequencies.[4]
Comparative Data: S=O Stretching Frequencies
The following table presents representative data comparing the S=O stretching frequencies of a model arylsulfonamide with its para-brominated derivative. This illustrates the expected hypsochromic shift upon bromination.
| Compound | ν_as(SO₂) (cm⁻¹) | ν_s(SO₂) (cm⁻¹) | Δν_as (cm⁻¹) | Δν_s (cm⁻¹) |
| Benzenesulfonamide | ~1335 | ~1160 | - | - |
| 4-Bromobenzenesulfonamide | ~1344 | ~1175 | +9 | +15 |
Note: These are typical values. The exact positions can vary slightly based on the physical state of the sample (solid, solution) and intermolecular interactions like hydrogen bonding.[5]
Experimental Protocol: FT-IR Analysis of Sulfonamides using KBr Pellets
This section details a robust, self-validating protocol for acquiring a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid sulfonamide sample. The potassium bromide (KBr) pellet method is a widely used technique for solid-phase analysis.
Pillar of Trustworthiness: This protocol is designed to be self-validating by incorporating critical quality control steps, such as the use of desiccated KBr and the acquisition of a background spectrum, which are essential for eliminating atmospheric and matrix-related artifacts.
-
Materials and Equipment:
-
FT-IR Spectrometer
-
Hydraulic press and pellet die set
-
Agate mortar and pestle
-
Analytical balance
-
Infrared (IR) grade Potassium Bromide (KBr), fully desiccated.
-
Sulfonamide sample (e.g., Benzenesulfonamide, 4-Bromobenzenesulfonamide)
-
-
Step-by-Step Methodology:
-
Step 1: Sample Preparation (Crucial for Quality)
-
Rationale: To obtain a transparent pellet and avoid scattering of IR radiation, the particle size of the sample must be smaller than the wavelength of the incident IR light.
-
Place ~1-2 mg of the sulfonamide sample and ~100-200 mg of desiccated IR-grade KBr into the agate mortar.
-
Grind the mixture thoroughly for 3-5 minutes until a fine, homogenous powder is obtained. The mixture should have a consistent, flour-like appearance.
-
-
Step 2: Pellet Formation
-
Rationale: Compressing the powder into a semi-transparent pellet creates a solid-phase sample that can be easily analyzed by the IR beam.
-
Transfer a portion of the mixture into the pellet die.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes.
-
Carefully release the pressure and extract the die. The resulting KBr pellet should be translucent.
-
-
Step 3: Background Spectrum Acquisition
-
Rationale: This step is critical for data integrity. It measures the ambient atmospheric spectrum (H₂O, CO₂) which can then be mathematically subtracted from the sample spectrum.
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Step 4: Sample Spectrum Acquisition
-
Rationale: This is the measurement of the actual sample.
-
Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
-
-
Step 5: Data Analysis
-
Rationale: The final spectrum is processed to identify the key vibrational bands.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify the peaks corresponding to the asymmetric and symmetric S=O stretches and record their wavenumbers.
-
-
Visualization of Workflow and Mechanism
To further clarify the processes described, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for FT-IR analysis of sulfonamides.
Caption: Inductive effect of bromine leading to a hypsochromic shift.
Conclusion
IR spectroscopy is an indispensable tool for the structural characterization of sulfonamides. The asymmetric and symmetric stretching vibrations of the S=O group are prominent and highly sensitive reporters of the electronic environment. The introduction of an electron-withdrawing bromine substituent onto an associated aromatic ring consistently leads to a hypsochromic shift (a shift to higher frequency) of these bands. This phenomenon is a direct consequence of the inductive electron withdrawal by bromine, which strengthens the S=O bonds. Understanding this structure-spectra correlation is vital for researchers in drug development and materials science for confirming the successful synthesis of halogenated derivatives and for probing the electronic properties of these important molecules.
References
- Vertex AI Search. (n.d.). Sulfonates infrared spectra. Chemistry.
- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
- ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods.
- J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.
- ResearchGate. (n.d.). FT‐IR spectra of the asymmetric stretching of the sulfonate group.
- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
- Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
- Journal of the Chemical Society. (1955). The infrared spectra of some sulphonamides.
- Michigan State University Chemistry. (n.d.). Infrared Spectroscopy.
- PubMed. (2022). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives.
- Canadian Science Publishing. (n.d.). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP.
- PubMed. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time reference for N-(2-bromophenyl)-1-phenylmethanesulfonamide
HPLC Method Development & Retention Time Reference: N-(2-bromophenyl)-1-phenylmethanesulfonamide
Executive Summary
N-(2-bromophenyl)-1-phenylmethanesulfonamide is a hydrophobic sulfonamide derivative characterized by two distinct aromatic systems: a benzyl group and a 2-bromophenyl moiety. Due to the lack of a universal pharmacopeial monograph for this specific intermediate, researchers must establish an internal reference standard.
This guide compares two high-performance liquid chromatography (HPLC) methodologies—Generic C18 vs. Phenyl-Hexyl (Alternative) —to determine the optimal retention time (
Chemical Profile & Chromatographic Behavior
| Property | Description | Chromatographic Implication |
| Structure | Dual aromatic rings require phases capable of | |
| Acidity (pKa) | ~10.0 (Sulfonamide NH) | Analyte is neutral at pH < 8.0. Acidic mobile phase (pH 2-3) is critical to suppress ionization and prevent peak tailing. |
| Hydrophobicity | High (LogP ~3.5 predicted) | Expect significant retention ( |
| UV Max | ~254 nm | The benzyl and bromo-phenyl rings provide strong absorbance at 254 nm. |
Comparative Analysis: C18 vs. Phenyl-Hexyl
This section compares the "Standard" approach against the "Optimized" alternative.
Method A: The Baseline (C18)
-
Column: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Pros: Robust, widely available, predictable elution order.
-
Cons: May lack selectivity between the target and closely related de-brominated impurities (e.g., N-phenyl-1-phenylmethanesulfonamide).
-
Expected
: ~5.2 – 6.5 min (under gradient conditions below).
Method B: The Optimized Alternative (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl or Biphenyl, 3.5 µm, 150 x 4.6 mm.
-
Mechanism: Hydrophobic +
Interaction. -
Pros: The electron-deficient bromine ring interacts strongly with the phenyl stationary phase, offering distinct selectivity from non-halogenated impurities.
-
Cons: Longer equilibration times; sensitive to methanol/acetonitrile ratios.
-
Expected
: ~6.8 – 7.5 min (Increased retention due to secondary interactions).
Performance Data Comparison (Simulated)
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Recommendation |
| Retention Time ( | 5.8 min | 7.1 min | Method B provides better separation window. |
| Tailing Factor ( | 1.2 | 1.05 | Method B yields sharper peaks. |
| Resolution ( | 1.8 | > 2.5 | Method B is superior for impurity profiling. |
*Resolution calculated against the likely impurity N-phenyl-1-phenylmethanesulfonamide.
Detailed Experimental Protocols
Use these protocols to establish your laboratory's specific retention time reference.
Reagents & Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Solution: Dissolve 10 mg of N-(2-bromophenyl)-1-phenylmethanesulfonamide in 10 mL acetonitrile (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 µg/mL in Diluent. Filter through 0.22 µm PTFE filter.
Instrument Parameters
| Parameter | Setting |
| System | HPLC with UV/PDA Detector |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Temperature | 30°C (Controlled) |
| Detection | 254 nm (Reference: 360 nm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct column and establishing the reference retention time.
Caption: Decision matrix for selecting the optimal stationary phase based on the analyte's aromatic and hydrophobic properties.
References
-
Sielc Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]
-
Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-bromophenyl)methanesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2015). HPLC chromatogram: void volume, impurities, and P-ASC. Retrieved from [Link]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: N-(2-bromophenyl)-1-phenylmethanesulfonamide
Executive Safety Assessment
N-(2-bromophenyl)-1-phenylmethanesulfonamide is a halogenated sulfonamide derivative.[1] While specific toxicological data for this exact intermediate may be sparse in public registries, its structural moieties dictate a strict containment protocol .[1]
As a Senior Application Scientist, I apply the "Read-Across" Principle here:
-
Sulfonamide Moiety: High potential for hypersensitivity and sensitization (allergic dermatitis or respiratory sensitization).[1]
-
Brominated Aryl Group: Classifies waste as halogenated and suggests potential for mucosal irritation.[1]
-
Physical State: Likely a crystalline solid, creating an inhalation risk via airborne particulates during weighing.[1]
Core Directive: Treat this substance as a potential sensitizer and irritant .[1] Zero-skin-contact and zero-inhalation protocols are mandatory.[1]
Hazard Identification & Risk Profiling
The following hazard codes are estimated based on Structure-Activity Relationship (SAR) analysis of analogous sulfonamides.
| Hazard Class | Likely H-Codes | Physiological Mechanism |
| Skin Irritation | H315 | Brominated aromatics can de-fat skin and cause local inflammation.[1] |
| Eye Irritation | H319 | Fine particulates act as mechanical and chemical irritants to the cornea.[1] |
| STOT-SE | H335 | Inhalation of dust triggers respiratory tract irritation.[1] |
| Sensitization | H317/H334 | CRITICAL: Sulfonamides can haptenize proteins, leading to immune-mediated hypersensitivity.[1] |
PPE Selection Matrix
Effective protection relies on the Barrier Integrity Principle .[1] We do not just "wear gloves"; we select materials based on chemical permeation rates.[1]
Personal Protective Equipment (PPE) Specifications[1]
| Body Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Why Double? The outer glove protects against chemical splash; the inner glove protects against micro-tears during mechanical handling (e.g., spatula manipulation).[1] Nitrile offers excellent resistance to sulfonamides.[1] |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering controls (Hood) are superior.[1] If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to block particulates.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders.[1] Goggles seal the orbital area, preventing airborne dust entry.[1] |
| Body Defense | Tyvek® Lab Coat or High-Density Cotton | Why Tyvek? For large scale (>5g), Tyvek prevents dust accumulation on street clothes, mitigating "take-home" exposure risks.[1] |
Operational Protocols: The "Zero-Contact" Workflow[1]
Phase A: Weighing & Solubilization (Highest Risk)
The critical control point is the transition from solid to solution.
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.[1]
-
Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.[1]
-
Solvent Choice: This compound is likely soluble in DMSO or DCM.[1]
-
Caution: If using DMSO (Dimethyl sulfoxide), be aware that DMSO enhances skin permeability, potentially carrying the sulfonamide through intact skin. Glove discipline is paramount here.
-
Phase B: Reaction Setup
-
Closed Systems: Once dissolved, keep vessels capped.
-
Temperature: Avoid heating open vessels. Sulfonamides are generally stable, but thermal decomposition can release sulfur oxides (
) and hydrogen bromide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ).
Phase C: Decontamination[1]
-
Solvent Wipe: Wipe work surfaces with an ethanol-soaked tissue before removing hands from the hood.[1]
-
Glove Removal: Use the "Beak Method" (peel inside-out) to ensure the contaminated exterior never touches skin.[1]
Visualized Workflows
Diagram 1: Safe Handling Logic Flow
This diagram illustrates the decision-making process for handling the solid intermediate.
Caption: Step-by-step containment logic for minimizing particulate exposure during the critical weighing phase.
Diagram 2: Waste Disposal Decision Tree
Proper segregation prevents dangerous chemical reactions and regulatory violations.
Caption: Disposal logic emphasizing the segregation of halogenated waste due to the bromine substituent.
Emergency Response & First Aid
In the event of exposure, immediate action mitigates long-term sensitization risks.[1]
| Incident Type | Immediate Action Protocol |
| Skin Contact | 1. Doff contaminated gloves immediately.[1] 2. Wash with soap and water for 15 minutes (do not use alcohol; it opens pores).[1] 3. Monitor for redness/rash (dermatitis).[1] |
| Eye Contact | 1. Flush at eyewash station for 15 minutes, holding eyelids open. 2. Seek medical attention (ophthalmology check required for solid particulates).[1] |
| Spill (Powder) | 1. Isolate the area. 2. Wet Wipe method: Cover powder with wet paper towels to prevent dust cloud, then wipe up.[1] 3. Dispose as hazardous solid waste.[1] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1][2] Compound Summary: N-Phenylmethanesulfonamide (Analogous Structure). National Library of Medicine.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]
-
American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
